molecular formula C20H14F2N4O2S3 B11488274 2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]

2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]

Cat. No.: B11488274
M. Wt: 476.5 g/mol
InChI Key: KFXRGOFYIVBCAL-UHFFFAOYSA-N
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Description

2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide] is a complex organic compound featuring a thiazole ring, cyano group, and disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of reagents and conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide] involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in binding to target proteins, while the disulfide linkage may facilitate redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(3-methylphenyl)acetamide]
  • 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]

Uniqueness

Compared to similar compounds, 2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide] is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and stability .

Properties

Molecular Formula

C20H14F2N4O2S3

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[4-cyano-3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14F2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28)

InChI Key

KFXRGOFYIVBCAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)F)C#N)F

Origin of Product

United States

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